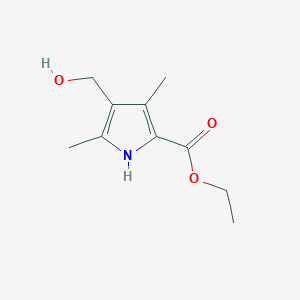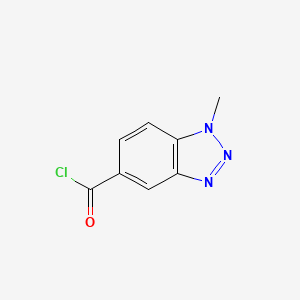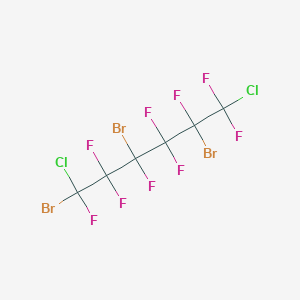
1,3,5-Tribromo-1,6-dichlorononafluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribromo-1,6-dichlorononafluorohexane: is a halogenated organic compound with the molecular formula C6Br3Cl2F9 and a molecular weight of 553.67 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it highly halogenated and potentially useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of a perfluorinated hexane derivative. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the halogenation reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is essential to isolate the desired product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tribromo-1,6-dichlorononafluorohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, although this is less common due to the stability of the halogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of oxidized derivatives, though less common.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribromo-1,6-dichlorononafluorohexane has several applications in scientific research, including:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Material Science: Utilized in the synthesis of advanced materials with unique properties due to its high halogen content.
Environmental Studies: Investigated for its environmental impact and behavior due to its persistence and potential bioaccumulation.
Wirkmechanismus
The mechanism of action of 1,3,5-Tribromo-1,6-dichlorononafluorohexane involves its interaction with various molecular targets. The halogen atoms can form halogen bonds with electron-rich sites on biomolecules, affecting their structure and function. The compound’s high electronegativity and steric hindrance can disrupt normal biochemical pathways, leading to its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Another highly halogenated compound with different halogen atoms (fluorine and iodine) and a benzene ring structure.
1,3-Dibromotetrafluorobenzene: A compound with fewer halogen atoms and a simpler structure.
Uniqueness
1,3,5-Tribromo-1,6-dichlorononafluorohexane is unique due to its combination of bromine, chlorine, and fluorine atoms on a hexane backbone. This specific arrangement of halogens imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQFAGKHFLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl2F9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380270 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81059-82-7 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

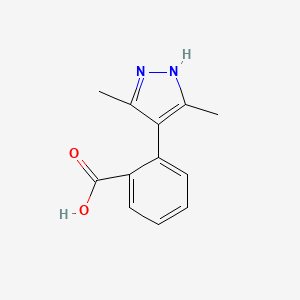
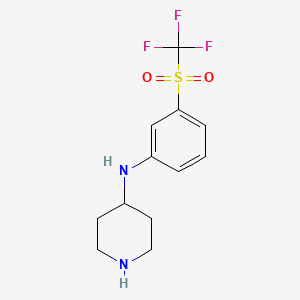
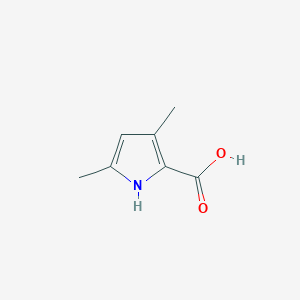
![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
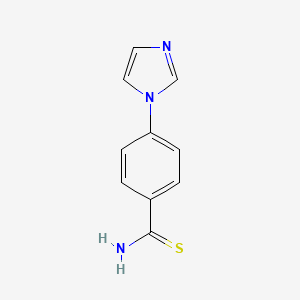
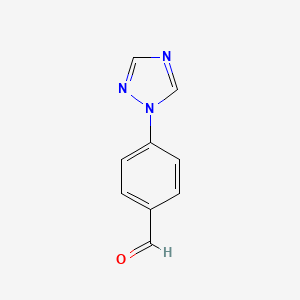


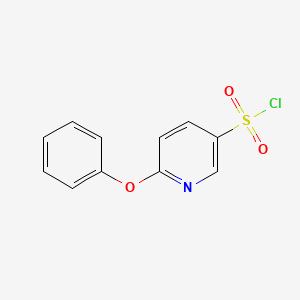
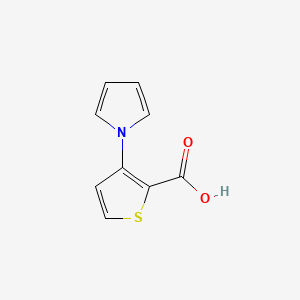
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
